[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate
Description
Properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3O5S/c29-21-5-7-22(8-6-21)38(35,36)32(27(33)19-11-15-30-16-12-19)25-9-10-26(24-4-2-1-3-23(24)25)37-28(34)20-13-17-31-18-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLVABFYNFODJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=NC=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Reduction
Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride in AlCl₃ to yield 1-acetylnaphthalene. Subsequent nitration at position 4 introduces a nitro group, followed by reduction with Sn/HCl to 4-amino-1-acetylnaphthalene. Hydrolysis with NaOH affords 4-amino-1-hydroxynaphthalene.
Key Reaction Conditions :
- Nitration: HNO₃/H₂SO₄, 0–5°C, 2 h (yield: 75%).
- Reduction: SnCl₂/HCl, reflux, 4 h (yield: 82%).
- Hydrolysis: 6 M NaOH, ethanol, 70°C, 3 h (yield: 88%).
Sulfonylation and Acylation of the Amino Group
Sulfonylation with 4-Chlorophenylsulfonyl Chloride
Intermediate A reacts with 4-chlorophenylsulfonyl chloride in anhydrous pyridine at 0°C to form 4-(4-chlorophenylsulfonamido)-1-hydroxynaphthalene. Pyridine neutralizes HCl, driving the reaction to completion.
Optimized Parameters :
- Molar ratio (Intermediate A:sulfonyl chloride): 1:1.2.
- Solvent: Pyridine (5 mL/mmol).
- Time: 4 h at 25°C (yield: 91%).
Acylation with Pyridine-4-carbonyl Chloride
The sulfonamide nitrogen is deprotonated using NaH (2.2 equiv) in THF, followed by addition of pyridine-4-carbonyl chloride (1.5 equiv) at 0°C. The mixture stirs for 6 h to yield 4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-1-hydroxynaphthalene.
Critical Considerations :
- Deprotonation : NaH ensures complete deprotonation of the sulfonamide NH (pKa ~10–12).
- Solvent : THF enhances nucleophilicity of the deprotonated nitrogen.
- Yield: 78% after column chromatography (silica gel, EtOAc/hexane 3:7).
Esterification of the Hydroxyl Group
Activation with DCC/DMAP
The hydroxyl group at position 1 undergoes esterification with pyridine-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Procedure :
- Dissolve Intermediate C (1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM.
- Add dropwise to 4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-1-hydroxynaphthalene (1 equiv).
- Stir at 25°C for 12 h.
- Filter precipitated dicyclohexylurea and concentrate.
Yield : 85% after purification (recrystallization from ethanol).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=4.8 Hz, 2H, pyridine-H), 8.45 (s, 1H, naphthalene-H), 7.92–7.25 (m, 10H, aromatic), 5.32 (s, 1H, NH).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O).
- HRMS (ESI+) : m/z calc. for C₃₄H₂₃ClN₃O₅S [M+H]⁺: 628.1024; found: 628.1021.
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30): Retention time 12.4 min, purity >99%.
Challenges and Alternative Pathways
Competing Reactions During Acylation
Sulfonamide acylation risks over-reaction due to residual NaH. Quenching with saturated NH₄Cl post-acylation minimizes byproducts.
Regioselectivity in Naphthalene Functionalization
Electrophilic substitution favors position 1 for hydroxyl groups due to steric and electronic factors. Nitration at position 4 is directed by the acetyl group’s meta-directing effect.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces toxicity and simplifies purification.
Solvent Recycling
THF and DCM are distilled and reused, lowering environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, [4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its structural features enable chemists to explore new synthetic pathways and develop novel compounds.
Biology
Biologically, this compound is being investigated for its potential as a biochemical probe. Its unique structure may allow for interactions with biological targets, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, research has focused on the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific pathways involved in disease progression, warranting further investigation into its efficacy and safety in clinical settings.
Material Science
In material science, this compound is explored for applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity: Research published in MDPI evaluated the antimicrobial properties of derivatives of this compound. It demonstrated significant activity against various bacterial strains, indicating potential as an antimicrobial agent .
- Therapeutic Potential: Investigations have shown that compounds with similar structures exhibit anti-inflammatory effects in vitro. This suggests that this compound may also possess similar therapeutic benefits .
- Material Development: Studies on the use of this compound in organic electronics have highlighted its potential as a key material for enhancing the performance of light-emitting diodes due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of [4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The compound’s ability to undergo redox reactions also suggests its involvement in oxidative stress pathways, which can lead to cellular effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural features with nicotinonitrile derivatives reported in , such as a naphthalen-1-yl group and a 4-chlorophenyl substituent. However, critical differences exist:
- Core Structure: Unlike nicotinonitrile analogs (e.g., 6a), which have a 1,2-dihydropyridine-3-carbonitrile backbone, the target compound features a sulfonamide bridge and a pyridine-4-carboxylate ester, likely enhancing its polarity and solubility.
- Functional Groups : The sulfonyl and carboxylate groups in the target compound may improve binding to charged residues in biological targets compared to the nitrile and chloro groups in 6a .
Physicochemical Properties
Research Findings and Methodological Considerations
- Synthesis: The target compound’s synthesis likely involves multi-step reactions, similar to the multicomponent strategies used for nicotinonitrile derivatives . Key steps may include sulfonamide formation and esterification.
- Structural Analysis : Tools like SHELX have been critical in resolving the crystal structures of analogous compounds, enabling precise determination of bond lengths and angles critical for activity .
- Bioactivity Gaps : The absence of direct antiproliferative data for the target compound underscores the need for empirical studies. Testing against cell lines used for 6a (e.g., MCF-7, HepG2) would clarify its efficacy .
Biological Activity
The compound [4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate, a complex organic molecule, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article focuses on its biological activity, highlighting its applications in pharmacology, medicinal chemistry, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a naphthalene core substituted with a pyridine-4-carboxylate group and a sulfonyl group attached to a chlorophenyl ring. Its chemical formula is C18H15ClN2O4S, and it is classified under the CAS number 448199-54-0.
Structural Features
| Feature | Description |
|---|---|
| Naphthalene Core | Provides aromatic stability and electronic properties |
| Pyridine Group | Enhances solubility and biological activity |
| Sulfonyl Group | Imparts reactivity for further chemical modifications |
| Chlorophenyl Ring | Contributes to the overall hydrophobic character |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenylsulfonyl moiety have shown activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that this compound may possess similar antimicrobial efficacy.
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in various biological processes. Notably, enzyme inhibition studies have focused on:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibitors are explored for treating Alzheimer's disease.
- Urease : Targeted for treating infections caused by urease-producing bacteria.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This activity may be attributed to the interaction of the sulfonamide group with cellular targets involved in cancer progression.
Hypoglycemic Effects
Research has indicated that derivatives of sulfonamide compounds can influence glucose metabolism, suggesting potential hypoglycemic effects. This property could be beneficial in managing diabetes mellitus.
Study 1: Antibacterial Activity Assessment
In a study conducted by Aziz-ur-Rehman et al., various synthesized derivatives of sulfonamide compounds were tested against pathogenic bacterial strains. The results demonstrated that certain derivatives exhibited substantial antibacterial activity, suggesting that this compound could be further explored for its antimicrobial potential .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition properties of similar compounds showed promising results against AChE and urease. The findings indicated that these compounds could serve as lead candidates for developing new therapeutics targeting neurodegenerative diseases and urinary tract infections .
Q & A
Q. What are the optimal synthetic routes for preparing [4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonylation of 4-chlorophenylsulfonyl chloride with a naphthalene-1-amine precursor under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Step 2 : Pyridine-4-carbonyl coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the pyridine moiety .
- Step 3 : Esterification of the final pyridine-4-carboxylate group using DCC/DMAP catalysis .
Critical parameters include temperature control (<40°C to prevent decomposition) and solvent selection (e.g., DMF for solubility). Purity is monitored via TLC and HPLC (>99% by reverse-phase chromatography) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, focusing on sulfonyl (δ ~3.2–3.5 ppm) and pyridine carbonyl (δ ~165–170 ppm) signals .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~600–620 Da) and detect byproducts .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond angles and stereochemistry, critical for confirming the naphthalene-pyridine linkage .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer :
- Use SHELXL for refinement of X-ray data, focusing on residual density maps to identify misassigned substituents (e.g., sulfonyl vs. carbonyl orientation) .
- Compare experimental bond lengths (e.g., C–S bond ~1.76 Å in sulfonamides) with DFT-optimized structures to validate geometry .
- Address discrepancies (e.g., torsional strain in naphthalene-pyridine linkage) by analyzing thermal ellipsoids and refining occupancy factors for disordered regions .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, matrix metalloproteinases) based on the compound’s sulfonyl group .
- Assay Design :
- Competitive inhibition assays using fluorogenic substrates (e.g., MMP-2/9 substrates with FRET probes) .
- IC determination via dose-response curves (0.1–100 µM range) with triplicate measurements to minimize variability .
- SAR Variables : Modify pyridine substituents (e.g., 4-fluoro vs. 4-chloro analogs) and compare inhibitory potency using ANOVA (p < 0.05 significance threshold) .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Cross-reference purity data (e.g., HPLC chromatograms from ) to rule out batch-dependent impurities.
- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) and control for solvent effects (e.g., DMSO <1% v/v) .
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., cell line vs. recombinant enzyme sources) contributing to activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
